[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
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Overview
Description
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a pyridine ring through an ethylamine bridge, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives have been reported to induce various cellular responses, such as cell apoptosis, cell cycle arrest, and inhibition of certain cellular processes . These effects contribute to the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylindole, which is then subjected to alkylation with an appropriate ethylamine derivative. The resulting intermediate is further reacted with pyridine-4-carboxaldehyde under reductive amination conditions to yield the target compound. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The ethylamine bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include indole-2-carboxylic acid derivatives, piperidine derivatives, and various substituted ethylamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride is being explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Indole-3-ethylamine: Shares the indole moiety but lacks the pyridine ring.
Pyridine-4-ethylamine: Contains the pyridine ring but lacks the indole moiety.
2-Methylindole: A simpler structure with only the indole moiety.
Uniqueness
What sets 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride apart is its combination of both indole and pyridine functionalities. This dual presence allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-4-2-3-5-17(16)20-13)8-11-19-12-14-6-9-18-10-7-14;;/h2-7,9-10,19-20H,8,11-12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXFOVMHQZAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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